Unii-gktfvqjg0S Unii-gktfvqjg0S
Brand Name: Vulcanchem
CAS No.: 162559-35-5
VCID: VC1880269
InChI: InChI=1S/C18H22N2O3.ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2;/h3-5,10-13,19H,6-9H2,1-2H3;1H/t11-,12+,13?;
SMILES: CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl
Molecular Formula: C18H23ClN2O3
Molecular Weight: 350.8 g/mol

Unii-gktfvqjg0S

CAS No.: 162559-35-5

Cat. No.: VC1880269

Molecular Formula: C18H23ClN2O3

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Unii-gktfvqjg0S - 162559-35-5

Specification

CAS No. 162559-35-5
Molecular Formula C18H23ClN2O3
Molecular Weight 350.8 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C18H22N2O3.ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2;/h3-5,10-13,19H,6-9H2,1-2H3;1H/t11-,12+,13?;
Standard InChI Key KNEAACANZQSHQI-KOQCZNHOSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl
SMILES CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

Introduction

Unii-gktfvqjg0S, also known by its CAS number 162559-35-5, is a small molecule drug that acts as a serotonin 3 receptor antagonist. It was initially developed by Novartis AG and has been studied for its potential therapeutic applications in treating anxiety disorders and vomiting. Despite its potential, detailed information on this compound is limited in publicly available literature, particularly regarding its synthesis and industrial production methods.

Synthesis and Production

The synthesis of Unii-gktfvqjg0S involves several steps, including the formation of the core structure and the introduction of functional groups that confer its biological activity. The specific synthetic routes and reaction conditions used to prepare Unii-gktfvqjg0S are proprietary and have not been disclosed in publicly available literature. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions

Unii-gktfvqjg0S undergoes various chemical reactions, including oxidation and reduction. Oxidation reactions can be used to modify the compound under specific conditions, leading to the formation of oxidized derivatives. Reduction reactions can also be employed to alter the functional groups present in the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator